4-bromo-N-(4-bromobenzoyl)benzohydrazide
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Overview
Description
4-bromo-N-(4-bromobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H10Br2N2O2 and a molecular weight of 398.0494 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two bromine atoms and a hydrazide functional group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromobenzoyl)benzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 4-bromobenzohydrazide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromobenzoyl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide group can participate in condensation reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Reagents such as aldehydes and ketones are used, and the reactions are often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include various substituted benzohydrazides.
Condensation Reactions: Products include hydrazones and related compounds.
Scientific Research Applications
4-bromo-N-(4-bromobenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzohydrazide
- 4-bromobenzoyl chloride
- N-(4-bromobenzoyl)benzohydrazide
Uniqueness
4-bromo-N-(4-bromobenzoyl)benzohydrazide is unique due to the presence of both bromine atoms and the hydrazide functional group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H10Br2N2O2 |
---|---|
Molecular Weight |
398.05 g/mol |
IUPAC Name |
4-bromo-N-(4-bromobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)18(17)14(20)10-3-7-12(16)8-4-10/h1-8H,17H2 |
InChI Key |
HTZGNQIDQVOHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(=O)C2=CC=C(C=C2)Br)N)Br |
Origin of Product |
United States |
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